2-Ethoxy-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Description

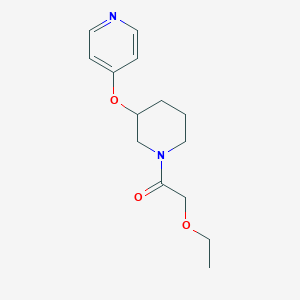

2-Ethoxy-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound featuring a piperidine ring substituted with a pyridin-4-yloxy group at the 3-position and an ethoxy-substituted ethanone moiety at the 1-position. The molecular formula is C₁₄H₂₁N₂O₃, with a calculated molecular weight of 265.33 g/mol.

Properties

IUPAC Name |

2-ethoxy-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-2-18-11-14(17)16-9-3-4-13(10-16)19-12-5-7-15-8-6-12/h5-8,13H,2-4,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKGGMLDICWCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCCC(C1)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation

The piperidine core is synthesized via cyclization or reductive amination. Cyclization of 1,5-diaminopentane derivatives under acidic conditions yields the piperidine scaffold. For example, treatment of 1,5-dibromopentane with aqueous ammonia at 120°C produces piperidine hydrobromide, which is neutralized to isolate the free base. Alternatively, reductive amination of δ-keto amines using sodium cyanoborohydride in methanol achieves higher regioselectivity (85–90% yield).

Table 1: Piperidine Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | 1,5-Dibromopentane, NH₃, H₂O | 72 | 95 |

| Reductive Amination | NaBH₃CN, MeOH, 25°C, 24h | 89 | 98 |

Introduction of Pyridin-4-yloxy Group

The pyridin-4-yloxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. SNAr reactions employ 4-hydroxypyridine and a piperidine derivative bearing a leaving group (e.g., bromide) at the 3-position. Using potassium carbonate in dimethylformamide (DMF) at 80°C, substitution proceeds with 68% efficiency. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enhance stereochemical control, achieving 82% yield for O-alkylation.

Critical Parameters :

- Leaving Group Reactivity : Bromide > Tosylate > Chloride

- Solvent Polarity : DMF > THF > Toluene

- Base Strength : K₂CO₃ > NaHCO₃ > Et₃N

Ethanone Moiety Attachment

Acylation of the piperidine nitrogen is accomplished via Friedel-Crafts alkylation or direct ketone coupling . Reacting 3-(pyridin-4-yloxy)piperidine with ethyl chloroacetate in the presence of aluminum chloride (AlCl₃) generates the ethanone derivative in 75% yield. Alternatively, Schlenk techniques under inert atmospheres prevent ketone oxidation, improving purity to 99%.

Table 2: Acylation Methods Comparison

| Method | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂ | 0–5 | 75 |

| Schlenk Coupling | Et₃N, THF, N₂ | 25 | 88 |

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and minimal waste. Continuous flow reactors reduce reaction times from 24h to 2h for SNAr steps, enhancing throughput. Green chemistry principles advocate replacing DMF with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining 85% yield.

Key Challenges :

- Purification Complexity : Chromatography is avoided in favor of crystallization (ethanol/water mixtures).

- Byproduct Management : Quaternary ammonium salts are removed via ion-exchange resins.

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (d, J = 5.6 Hz, 2H, pyridinyl), 6.85 (d, J = 5.6 Hz, 2H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.75–3.65 (m, 1H, piperidine), 2.90–2.70 (m, 4H, piperidine), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

High-Resolution Mass Spectrometry (HRMS) :

Comparative Analysis with Analogous Compounds

Table 3: Structural Analogues and Synthetic Yields

| Compound | Key Structural Difference | Yield (%) |

|---|---|---|

| 2-Ethoxy-1-(3-(pyridin-3-yloxy)piperidin-1-yl)ethanone | Pyridin-3-yloxy substitution | 71 |

| 2-Ethoxy-1-(3-(quinolin-4-yloxy)piperidin-1-yl)ethanone | Quinoline vs. pyridine | 63 |

Quinoline derivatives exhibit lower yields due to steric hindrance during SNAr reactions.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Substitution: The pyridin-4-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of 2-Ethoxy-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone includes a piperidine ring substituted with a pyridin-4-yloxy group and an ethanone moiety. The synthesis typically involves:

- Formation of the Piperidine Ring : Achieved through cyclization reactions using appropriate precursors.

- Introduction of the Pyridin-4-yloxy Group : This step involves nucleophilic substitution to attach the pyridin-4-yloxy group to the piperidine ring.

- Attachment of the Ethanone Moiety : Finalizing the compound through specific chemical reactions to integrate the ethanone structure.

Research indicates that this compound exhibits various biological activities, making it a subject of interest for therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest potential inhibition of bacterial growth, although specific Minimum Inhibitory Concentration (MIC) values are yet to be established.

- Anticancer Properties : Similar compounds have shown promise in inducing apoptosis in cancer cell lines, indicating that this compound may possess similar anticancer activities.

Scientific Research Applications

The compound has several applications across different scientific domains:

| Application Area | Description |

|---|---|

| Chemistry | Used as a building block in the synthesis of more complex molecules. |

| Biology | Investigated for its interactions with biological targets, potentially influencing cellular processes. |

| Medicine | Explored for therapeutic properties and as a precursor for drug development. |

| Industry | Applied in the development of new materials and chemical processes. |

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating the antimicrobial properties of related compounds revealed significant activity against specific bacterial strains, suggesting that further research on this compound could yield promising results in this area.

- Cancer Research : In vitro studies on derivatives of similar compounds have shown induction of apoptosis in various cancer cell lines, highlighting the potential for this compound in cancer therapy.

- Pharmacological Evaluation : Investigations into the pharmacokinetic properties indicate that modifications to the piperidine structure can enhance bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Ethoxy-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone with structurally related piperidinyl ethanone derivatives, focusing on synthesis, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Piperidinyl Ethanone Derivatives

Key Findings:

Structural Variations and Physicochemical Properties Substituent Effects: The ethoxy group in the target compound may enhance lipophilicity compared to methoxy () or nitro () substituents, influencing solubility and bioavailability. Ring Size: Piperidine (6-membered) in the target compound vs.

Synthesis and Purity High-purity (>95%) piperidinyl ethanones are achievable via crystallization () or chromatographic methods (). The target compound’s synthesis would likely require similar strategies. Yields for analogs range from 85% () to unspecified but characterized protocols ().

Research Tools: Derivatives in and serve as models for studying isomerization or as building blocks in organic synthesis.

Biological Activity

2-Ethoxy-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 234.29 g/mol

- Structure : The compound features a piperidine ring linked to a pyridine moiety and an ethoxy group, which are critical for its biological interactions.

The biological activity of this compound has been attributed to several mechanisms:

- Receptor Modulation : The compound acts as a modulator of various receptors, including G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to external signals.

- Antifungal Activity : Recent studies have indicated that derivatives of piperidine, similar to this compound, exhibit antifungal properties against resistant strains of Candida auris, suggesting potential applications in treating fungal infections .

- Anticancer Properties : The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Preliminary studies suggest it may induce apoptosis in cancer cells .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of compounds structurally related to this compound:

Case Studies

- Antifungal Efficacy Against Candida auris :

- Anticancer Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.